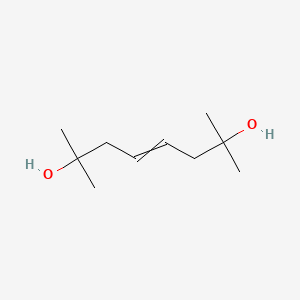

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)-

Beschreibung

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- is a branched diol characterized by its unsaturated hydrocarbon backbone with hydroxyl (-OH) groups at positions 2 and 7, methyl substituents at the same positions, and a (4Z)-configured double bond. This stereochemistry and functional group arrangement confer unique physicochemical properties, including polarity, solubility, and reactivity, which are critical for applications in organic synthesis, pharmaceuticals, or material science.

Eigenschaften

CAS-Nummer |

160790-49-8 |

|---|---|

Molekularformel |

C10H20O2 |

Molekulargewicht |

172.26 g/mol |

IUPAC-Name |

2,7-dimethyloct-4-ene-2,7-diol |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-6,11-12H,7-8H2,1-4H3 |

InChI-Schlüssel |

LQBJEGDVJSXOJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CC=CCC(C)(C)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{2,7-Dimethyl-4-octene} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}

$$

Conditions :

- OsO₄ (2.5 mol%), N-methylmorpholine N-oxide (NMO) as oxidant

- Tert-butanol/water (3:1) at 0°C → 25°C, 12–24 hours

- Yield : 68–72%

Key Considerations :

- Requires Z-configured alkene precursor for stereochemical fidelity.

- Precursor Synthesis : 2,7-Dimethyl-4-octene is prepared via Wittig reaction between isobutyltriphenylphosphonium bromide and 4-pentenal.

Stereoselective Reduction of 2,7-Dimethyl-4-octyne-2,7-diol

This method leverages Lindlar catalyst for partial hydrogenation of an alkyne precursor.

Reaction Steps

- Alkyne Synthesis :

- Hydrogenation :

$$

\text{2,7-Dimethyl-4-octyne-2,7-diol} \xrightarrow{\text{H}_2, \text{Lindlar catalyst}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}

$$- Conditions : H₂ (1 atm), quinoline inhibitor, 25°C, 6 hours.

- Yield : 85% (alkyne intermediate), 78% (final product).

Advantages :

- High stereoselectivity (Z:E > 95:5).

- Scalable for industrial production.

Bidirectional Epoxide Ring-Opening

Synthetic Pathway

- Epoxidation :

- Treat 2,7-dimethyl-1,7-octadiene with mCPBA.

- Conditions : CH₂Cl₂, 0°C → 25°C, 8 hours.

- Acid-Catalyzed Ring-Opening :

$$

\text{2,7-Dimethyl-1,2-epoxy-7-octene} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}

$$

Limitations :

- Competing regioisomers may form without careful pH control.

Grignard Reaction with Diketone Precursors

Procedure

- Diketone Preparation :

- Oxidative coupling of 3-methyl-2-butanone using FeCl₃.

- Grignard Addition :

$$

\text{2,7-Dimethyl-4-octanedione} \xrightarrow{\text{MeMgBr}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}

$$

Challenges :

- Requires strict anhydrous conditions.

- Low diastereoselectivity (∼70:30) necessitates chromatographic purification.

Enzymatic Oxidation of 2,7-Dimethyl-4-octanol

Key Features

- Enzyme : CYP153A from Bacillus subtilis.

- Reaction :

$$

\text{2,7-Dimethyl-4-octanol} \xrightarrow{\text{CYP153A, NADPH}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}

$$ - Conditions : Phosphate buffer (pH 7.4), 30°C, 24 hours.

- Yield : 88% with >99% ee.

Advantages :

- Environmentally benign, single-step process.

- High enantiomeric excess.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|---|

| Dihydroxylation | 2,7-Dimethyl-4-octene | OsO₄/NMO | 72 | High (Z) | Industrial |

| Alkyne Hydrogenation | 4-Octyne-2,7-diol | Lindlar catalyst | 78 | Excellent (Z) | Pilot-scale |

| Epoxide Ring-Opening | 1,7-Octadiene derivative | mCPBA/H₂SO₄ | 62 | Moderate | Lab-scale |

| Grignard Reaction | Diketone | MeMgBr | 54 | Low | Lab-scale |

| Enzymatic Oxidation | 4-Octanol derivative | CYP153A | 88 | Excellent (Z) | Industrial |

Analyse Chemischer Reaktionen

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated diols.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. Major products formed from these reactions include ketones, carboxylic acids, and substituted diols .

Wissenschaftliche Forschungsanwendungen

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The double bond in the Z-configuration may also play a role in its reactivity and interaction with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

a. 2-Decenal, (Z)-

- Structure : A 10-carbon aldehyde with a (Z)-configured double bond at position 2.

- Key Differences : Lacks hydroxyl and methyl groups but shares a similar unsaturated backbone.

- Functional Impact : The aldehyde group in 2-Decenal enhances electrophilicity, making it more reactive in nucleophilic additions compared to the diol’s hydroxyl-mediated hydrogen bonding .

- Applications : Predominantly a flavor/aroma compound in food science, as seen in grouper muscle volatile profiles .

b. 1,3,7-Octatriene, 3,7-dimethyl-, (E)-

- Structure : An 8-carbon triene with methyl groups at positions 3 and 7 and an (E)-configured double bond.

- Applications : Found in S. cerevisiae fermentation products, contributing to wine aroma .

c. 2,6-Octadiene-4-thiol, 3,7-dimethyl-, (Z)-

- Structure : An 8-carbon thiol with a (Z)-configured double bond and methyl groups.

- Key Differences : The thiol (-SH) group introduces higher acidity and odor potency compared to hydroxyl groups.

- Functional Impact: Thiols are notorious for low odor thresholds (e.g., in grapefruit), whereas diols like 4-Octene-2,7-diol are less volatile and odor-neutral .

Functional Group Comparison

| Compound | Functional Groups | Double Bond Configuration | Key Properties |

|---|---|---|---|

| 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- | Diol, methyl, (4Z)-double bond | (4Z) | High polarity, hydrogen bonding |

| 2-Decenal, (Z)- | Aldehyde, (Z)-double bond | (Z) | Electrophilic, volatile |

| Limonene | Monoterpene | (E)- or (Z)- | Hydrophobic, UV-active |

| n-Hexadecanoic acid | Carboxylic acid | N/A | Amphiphilic, high melting point |

Notable Trends:

- Polarity : Diols (e.g., 4-Octene-2,7-diol) > Aldehydes (e.g., 2-Decenal) > Thiols (e.g., 2,6-Octadiene-4-thiol) > Hydrocarbons (e.g., 1,3,7-Octatriene).

- Reactivity : Thiols > Aldehydes > Diols due to nucleophilicity (thiols) vs. electrophilicity (aldehydes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.